1-(5-bromo-1,3-thiazol-2-yl)piperazine dihydrochloride
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Overview
Description
1-(5-bromo-1,3-thiazol-2-yl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C7H12BrCl2N3S and its molecular weight is 321.1. The purity is usually 95.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-1,3-thiazol-2-yl)piperazine dihydrochloride involves several steps:
Starting Materials: The synthesis begins with ammonium sulfate and 2-methyl-2-thiazoline.
Intermediate Formation: These starting materials are used to synthesize 5-thiazole-2-carboxylic acid-HCl salt.
Reaction with Hydrazine: The intermediate is then reacted with N-methyl-N-(2-chloroethyl)hydrazine to form 5-thiazole-2-carboxylic acid-N-methyl-N-(2-chloroethyl)hydrazine.
Bromination: Finally, bromination of the hydrazine derivative yields 1-(5-bromo-1,3-thiazol-2-yl)piperazine[][1].
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-1,3-thiazol-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
1-(5-bromo-1,3-thiazol-2-yl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Serves as an intermediate in the development of antitumor and antipsychotic drugs.
Industry:Mechanism of Action
The mechanism of action of 1-(5-bromo-1,3-thiazol-2-yl)piperazine dihydrochloride involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloro-1,3-thiazol-2-yl)piperazine
- 1-(5-fluoro-1,3-thiazol-2-yl)piperazine
- 1-(5-iodo-1,3-thiazol-2-yl)piperazine
Uniqueness
1-(5-bromo-1,3-thiazol-2-yl)piperazine dihydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. The bromine atom can participate in unique interactions and reactions compared to other halogens, making this compound particularly valuable in certain synthetic and research applications .
Properties
CAS No. |
2758005-39-7 |
---|---|
Molecular Formula |
C7H12BrCl2N3S |
Molecular Weight |
321.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.